molecular formula C12H13NO2 B13014695 (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

Cat. No.: B13014695
M. Wt: 203.24 g/mol
InChI Key: OURKKNDNLSPPQY-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is a heterocyclic compound that features a unique fusion of pyrrolo and oxazol rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with an oxazol derivative, followed by cyclization to form the fused ring system . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors and receptor modulators .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties. Its incorporation into materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocyclic systems, such as:

Uniqueness

What sets (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one apart is its specific substitution pattern and the presence of a phenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(3S,7aS)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

InChI

InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m0/s1

InChI Key

OURKKNDNLSPPQY-JQWIXIFHSA-N

Isomeric SMILES

C1CC(=O)N2[C@@H]1CO[C@H]2C3=CC=CC=C3

Canonical SMILES

C1CC(=O)N2C1COC2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.